2-(4-Aminocyclohexyl)acetic acid is a chemical compound with the molecular formula and a molecular weight of approximately 157.21 g/mol. This compound features a cyclohexyl group substituted with an amino group at the 4-position and an acetic acid moiety at the 2-position, which contributes to its unique properties. Its structure can be represented by the InChI code: InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11).
The compound is known for its potential applications in medicinal chemistry and organic synthesis, serving as an intermediate in the development of various pharmaceuticals and industrial chemicals.
Biologically, 2-(4-Aminocyclohexyl)acetic acid exhibits significant interactions with various enzymes and proteins. It acts as a substrate for amino acid decarboxylases, influencing metabolic pathways and cellular functions. This compound has been shown to modulate activities of G-protein coupled receptors, which are crucial for cell signaling .
In laboratory studies, it has been observed to affect gene expression and cellular metabolism, potentially altering energy production processes within cells. Its stability under standard laboratory conditions makes it a useful compound for long-term studies on cellular effects .
The synthesis of 2-(4-Aminocyclohexyl)acetic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while emphasizing its potential in pharmaceutical applications.
2-(4-Aminocyclohexyl)acetic acid has diverse applications:
Studies on the interactions of 2-(4-Aminocyclohexyl)acetic acid with biological systems reveal its role in modulating enzyme activities and influencing metabolic pathways. Its ability to mimic natural substrates allows it to interact with amino acid transporters and metabolic enzymes effectively. This interaction can lead to significant changes in cellular signaling pathways and gene expression patterns .
Several compounds share structural similarities with 2-(4-Aminocyclohexyl)acetic acid. Here are some notable examples:
Compound Name | Structural Features | Key Differences |
---|---|---|
trans-4-Aminocyclohexylacetic Acid | Similar amine-acid structure | Different stereochemistry affecting biological activity |
Ethyl trans-2-(4-Aminocyclohexyl)acetate | Ethyl ester derivative | Presence of ethyl group alters solubility properties |
4-Aminophenyl Acetic Acid | Aromatic amine-acid structure | Contains an aromatic ring instead of a cyclohexane |
The uniqueness of 2-(4-Aminocyclohexyl)acetic acid lies in its specific trans configuration and the presence of a cyclohexane ring, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .